molecular formula C5H10Cl2FN3 B2887894 2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride CAS No. 64068-30-0

2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride

Cat. No.: B2887894
CAS No.: 64068-30-0
M. Wt: 202.05
InChI Key: CJDIVJGQZMEPPR-UHFFFAOYSA-N
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Description

2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride is a chemical compound with the molecular formula C5H10Cl2FN3 and a molecular weight of 202.05. This compound is characterized by the presence of a fluorine atom and an imidazole ring, which are significant in various chemical and biological applications.

Scientific Research Applications

2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and catalysts.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method includes the reaction of imidazole derivatives with fluorinating agents under controlled conditions . The reaction conditions often require a solvent such as acetonitrile and a catalyst to facilitate the fluorination process.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process typically includes purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, where the fluorine atom is replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazole derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives .

Mechanism of Action

The mechanism of action of 2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom can enhance the compound’s binding affinity and selectivity towards these targets, leading to various biological effects. The imidazole ring plays a crucial role in stabilizing the compound’s interaction with its targets .

Comparison with Similar Compounds

Similar Compounds

    2-(2-Fluoro-1H-imidazol-5-yl)ethanamine: Similar in structure but lacks the dihydrochloride component.

    2-Fluorohistamine: Another related compound with similar functional groups.

Uniqueness

2-Fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride is unique due to its specific combination of a fluorine atom and an imidazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

IUPAC Name

2-fluoro-2-(1H-imidazol-5-yl)ethanamine;dihydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8FN3.2ClH/c6-4(1-7)5-2-8-3-9-5;;/h2-4H,1,7H2,(H,8,9);2*1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJDIVJGQZMEPPR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(NC=N1)C(CN)F.Cl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10Cl2FN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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